L-Glutamic acid-[3,4-3H]
Overview
Description
L-Glutamic acid-[3,4-3H] is a radiolabeled form of L-glutamic acid , an amino acid that plays a crucial role in protein synthesis and neurotransmission. The tritium isotopes (3H) incorporated into its structure allow researchers to track its behavior in biological systems.
Synthesis Analysis
The synthesis of L-Glutamic acid-[3,4-3H] involves introducing tritium-labeled precursors during the production of L-glutamic acid. These precursors undergo specific reactions to incorporate the radioactive isotopes into the amino acid’s structure.
Molecular Structure Analysis
L-Glutamic acid has the following molecular structure:
- Empirical Formula : C5H9NO4
- Molecular Weight : 147.13 g/mol
- SMILES String : [3H]C([3H])(C@HC(O)=O)C([3H])([3H])C(O)=O
Chemical Reactions Analysis
L-Glutamic acid participates in various biochemical reactions:
- Amino Acid Metabolism : It serves as a precursor for the synthesis of other amino acids.
- Neurotransmission : As an excitatory neurotransmitter, it stimulates the release of [3H] dopamine.
- Protein Synthesis : L-Glutamic acid contributes to protein formation.
Physical And Chemical Properties Analysis
- Form : Aqueous ethanol solution
- Radiochemical Purity : ≥95%
- Extent of Labeling : 30-80 Ci/mmol
- Storage Temperature : 2-8°C
Scientific Research Applications
1. Signal-Transducing System in Cerebellar Cells
L-Glutamic acid is involved in increasing inositol phospholipid hydrolysis in primary cultures of cerebellar granule cells. This process is crucial for the formation of various inositol phosphates, playing a significant role in cellular signaling mechanisms (Nicoletti et al., 1986).
2. Neurotransmission and Glutamate Transporters
It acts as a major excitatory neurotransmitter in the mammalian central nervous system. The regulation of its uptake is vital for terminating glutamatergic transmission and preventing neurotoxicity, highlighting its importance in neural health and function (Gegelashvili & Schousboe, 1997).
3. Involvement in Metabotropic Glutamate Receptors
L-Glutamic acid is key in interacting with metabotropic glutamate receptors, which are coupled to G proteins and are significant in various neural functions (Emile et al., 1996).
4. Role in Excitotoxicity and Oxidative Stress
It plays a central role in excitotoxicity and oxidative stress, which are critical in understanding neurodegenerative diseases and aging processes in the central nervous system (Michaelis, 1998).
5. Binding Site Distributions in the Brain
L-Glutamic acid has distinct binding sites in the brain, indicating its diverse roles in neurotransmission and synaptic plasticity (Monaghan et al., 1983).
Safety And Hazards
- Radioactivity : Due to its tritium content, handle L-Glutamic acid-[3,4-3H] with appropriate precautions.
- Chemical Handling : Follow standard laboratory safety protocols.
Future Directions
- Biological Studies : Investigate its behavior in living organisms.
- Drug Development : Explore its potential therapeutic applications.
- Radiolabeling Techniques : Refine methods for incorporating tritium isotopes into other molecules.
properties
IUPAC Name |
(4S)-4-amino-2,2,3,3-tetratritiopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1T2,2T2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-WNWDAWGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([C@@H](C(=O)O)N)C([3H])([3H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745490 | |
Record name | L-(3,3,4,4-~3~H_4_)Glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid-[3,4-3H] | |
CAS RN |
147732-35-2 | |
Record name | L-(3,3,4,4-~3~H_4_)Glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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